6-Methoxy-2-methylisoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-6-7-3-4-8(13-2)5-9(7)10(11)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZOAZHOTNAFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 2 Methylisoindolin 1 One Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of an isoindolinone derivative will exhibit distinct signals for each unique proton environment. For 6-Methoxy-2-methylisoindolin-1-one, one would expect to observe signals for the aromatic protons, the methylene (B1212753) protons of the isoindolinone ring, the methoxy (B1213986) protons, and the N-methyl protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, aromatic protons typically resonate in the downfield region (δ 7-8 ppm), while the N-methyl protons would appear further upfield.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. In the case of this compound, characteristic signals would be observed for the carbonyl carbon of the lactam (around 167-171 ppm), the aromatic carbons (around 110-160 ppm), the methoxy carbon (around 55 ppm), the methylene carbon, and the N-methyl carbon.
Interactive Table: Representative ¹H and ¹³C NMR Data for 6-Methoxyisoindolin-1-one
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~169.0 |
| Aromatic CH | ~7.0-7.5 | ~110-130 |
| Aromatic C-O | - | ~160.0 |
| Aromatic C-N | - | ~140.0 |
| Methylene (CH₂) | ~4.4 | ~45.0 |
| Methoxy (OCH₃) | ~3.8 | ~55.6 |
| Amine (NH) | ~8.0 | - |
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique is invaluable for assigning the proton and carbon signals to specific CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between carbon and hydrogen atoms (typically over 2-3 bonds). This is critical for connecting different fragments of the molecule. For example, correlations would be expected between the N-methyl protons and the carbonyl carbon, as well as with the carbon atoms of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining stereochemistry and conformational preferences. For instance, NOESY could reveal the spatial proximity of the N-methyl group to specific aromatic protons.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured with high precision, allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₀H₁₁NO₂), the expected exact mass would be approximately 177.0790 g/mol . The observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass would provide strong evidence for the compound's identity. Fragmentation patterns observed in the mass spectrum can also offer structural clues.
Interactive Table: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Description |
| [M]⁺ | 177.0790 | Molecular Ion |
| [M+H]⁺ | 178.0868 | Protonated Molecular Ion |
| [M-CH₃]⁺ | 162.0555 | Loss of a methyl radical |
| [M-OCH₃]⁺ | 146.0606 | Loss of a methoxy radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb at characteristic frequencies.
For this compound, the IR spectrum would be expected to show several key absorption bands:
A strong absorption band around 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the γ-lactam ring. Current time information in Bangalore, IN.
Absorption bands in the region of 1600-1450 cm⁻¹ due to C=C stretching vibrations within the aromatic ring.
Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹ .
Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ region.
A characteristic C-O stretching band for the methoxy group would be expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Lactam C=O stretch | 1680-1700 |
| Aromatic C=C stretch | 1600-1450 |
| Aromatic C-H stretch | >3000 |
| Aliphatic C-H stretch | 2850-2960 |
| Aryl Ether C-O stretch | ~1250 and ~1040 |
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.
While a crystal structure for this compound is not available in the cited literature, X-ray crystallography has been successfully applied to determine the structures of various isoindolinone derivatives. Current time information in Bangalore, IN. For this compound, this technique would definitively confirm the connectivity of the atoms, the planarity of the isoindolinone ring system, and the conformation of the methoxy and methyl substituents.
Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. These methods measure the differential absorption of left and right circularly polarized light.
The target compound, this compound, is achiral and therefore would not exhibit a signal in ECD or VCD spectroscopy. However, if a chiral center were introduced into the molecule, for example by substitution at the 3-position, the resulting enantiomers could be distinguished and their absolute configuration determined using these techniques. The study of chiral isoindolinone derivatives is an active area of research where chiroptical methods play a crucial role.
Computational and Theoretical Investigations of 6 Methoxy 2 Methylisoindolin 1 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
For 6-Methoxy-2-methylisoindolin-1-one, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), would be used to optimize the molecule's 3D geometry to its lowest energy state. researchgate.net From this optimized structure, a wealth of electronic data can be derived:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This map is invaluable for predicting how the molecule will interact with other molecules, such as biological receptors or reactants.
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: These values are representative examples of what a DFT calculation would produce and are not from a published study on this specific compound.)
| Parameter | Illustrative Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 Debye | Measure of the overall polarity of the molecule. |
| Total Energy | -630.12 Hartrees | The total electronic energy of the optimized geometry. |
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are essential computational tools. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand (the molecule of interest) when bound to a specific protein target. nih.gov Using software like AutoDock, a virtual model of this compound would be placed into the binding site of a target protein. nih.govnih.gov The program then calculates the most stable binding poses and estimates the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.gov This process helps to identify potential biological targets and hypothesize the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. mdpi.com By simulating the movements of all atoms in the system over a period (typically nanoseconds), MD provides insights into the flexibility of the complex and the persistence of the interactions identified in docking. researchgate.net A stable complex in an MD simulation lends confidence to the docking prediction.
Table 2: Hypothetical Molecular Docking Results for this compound Against a Protein Target
| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |
| Kinase ABC | -8.2 | ASP-145 | Hydrogen Bond with carbonyl oxygen |
| PHE-80 | Pi-Pi Stacking with benzene (B151609) ring | ||
| LEU-78, VAL-88 | Hydrophobic interactions | ||
| Receptor XYZ | -7.5 | GLN-210 | Hydrogen Bond with methoxy (B1213986) oxygen |
| TRP-150 | Pi-Alkyl interaction with N-methyl group |
Prediction of Pharmacophore Features and Binding Sites
Pharmacophore modeling is another computational approach used in drug discovery to identify the essential structural features a molecule needs to interact with a specific target.
A pharmacophore model for this compound would be generated by identifying its key chemical features. nih.gov These features typically include:
Hydrogen Bond Acceptors (e.g., the carbonyl oxygen, the methoxy oxygen).
Hydrogen Bond Donors (none in this specific molecule).
Aromatic Rings (the benzene ring).
Hydrophobic Centroids.
Once created, this pharmacophore model can be used to screen large databases of proteins to identify potential binding sites that have a complementary set of features. nih.gov This process can uncover potential new biological targets for the molecule that were not previously considered.
Table 3: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Location on Molecule | Potential Role in Binding |
| Aromatic Ring (AR) | Fused benzene ring | Pi-pi stacking or hydrophobic interactions. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) | Forms hydrogen bonds with donor groups (e.g., -NH, -OH) in a protein. |
| Hydrogen Bond Acceptor (HBA) | Methoxy group oxygen (-OCH₃) | Can form hydrogen bonds with donor groups. |
| Hydrophobic Group (HY) | N-methyl group (-NCH₃) | Participates in hydrophobic or van der Waals interactions. |
Conformational Analysis and Energy Landscapes
A molecule's three-dimensional shape is not static; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations of a molecule.
For this compound, this analysis would involve systematically rotating the flexible bonds, such as the bond connecting the methoxy group to the aromatic ring, and calculating the energy of each resulting conformation. The results can be plotted on an energy landscape, which maps the potential energy of the molecule as a function of its structural coordinates. rsc.org The "valleys" on this landscape represent stable or metastable conformations, while the "hills" represent the energy barriers to transition between them. nih.gov Understanding the preferred conformations is critical, as the biologically active conformation is typically one of the molecule's low-energy states.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov For a compound like this compound, this could involve studying its synthesis or its potential metabolic pathways.
Using DFT, chemists can map the entire potential energy surface of a proposed reaction. researchgate.net This involves:
Locating Reactants and Products: Optimizing the geometry of the starting materials and the final products.
Identifying Transition States (TS): Finding the highest energy point along the reaction coordinate. The transition state structure is not stable and has one imaginary vibrational frequency. researchgate.net
Calculating Activation Energy (ΔE‡): Determining the energy difference between the reactants and the transition state. This value is directly related to the reaction rate.
This type of analysis can be used to predict the most likely pathway for a reaction, understand its regioselectivity and stereoselectivity, and rationalize experimental observations. mdpi.com
Table 4: Hypothetical Reaction Data for a Synthetic Step Involving this compound
| Reaction Step (Hypothetical) | Reactants | Transition State (TS) | Products | Activation Energy (ΔG‡) (kcal/mol) |
| N-methylation | 6-Methoxyisoindolin-1-one + CH₃I | [Complex]‡ | This compound + HI | 15.2 |
Biological Activity and Mechanistic Studies of Isoindolinone Derivatives Non Clinical Focus
Enzyme Inhibition Studies
Isoindolinone derivatives have been investigated for their inhibitory effects on several key enzymes involved in various biological pathways. These studies provide insights into their potential mechanisms of action and highlight the versatility of the isoindolinone core in designing targeted enzyme inhibitors.
Bromodomain Inhibition (e.g., Brd4) and Binding Mode Analysis
Bromodomain-containing protein 4 (BRD4) has emerged as a significant target in therapeutic research due to its role in regulating gene expression. While numerous heterocyclic compounds have been developed as BRD4 inhibitors, literature specifically detailing the activity of 6-Methoxy-2-methylisoindolin-1-one or other isoindolinone derivatives as direct BRD4 inhibitors is limited. However, studies on structurally related indole-2-one derivatives have provided valuable insights into potential binding modes within the BRD4 active site. These inhibitors typically engage with key residues in the acetyl-lysine binding pocket of the bromodomain. Molecular modeling studies of these related compounds suggest that the core heterocyclic structure orients itself within the binding pocket, allowing for critical hydrogen bonding and hydrophobic interactions that are essential for inhibitory activity. The exploration of isoindolinone-based structures as BRD4 inhibitors remains an area for future investigation.
Cholinesterase Enzyme Inhibition (e.g., AChE, BuChE)
A variety of isoindoline-1,3-dione derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial for the regulation of the neurotransmitter acetylcholine.
One study detailed a series of isoindolin-1,3-dione-based acetohydrazides, with in vitro results showing significant inhibitory activity. The IC50 values for these compounds against AChE ranged from 0.11 ± 0.05 to 0.86 ± 0.02 µM, while against BuChE, the values were between 5.7 ± 0.2 to 30.2 ± 2.8 µM. Kinetic analysis of the most potent compound in this series revealed a competitive mode of inhibition against AChE.
Another investigation focused on isoindoline-1,3-dione derivatives incorporating an N-benzylpiperidinylamine moiety. These compounds were also found to be active against AChE, with the most effective derivative exhibiting an IC50 of 87 nM. Some of these derivatives also showed activity against BuChE, with the best IC50 value recorded at 7.76 μM.
Furthermore, a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids demonstrated potent inhibitory activity against AChE, with IC50 values in the range of 2.1 to 7.4 µM. The most active compounds in this series were found to interact with both the catalytic and peripheral active sites of the enzyme.
Table 1: Cholinesterase Inhibitory Activity of Isoindolinone Derivatives
| Compound Series | Target Enzyme | IC50 Range |
|---|---|---|
| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 - 0.86 µM |
| BuChE | 5.7 - 30.2 µM | |
| Isoindoline-1,3-dione with N-benzylpiperidinylamine | AChE | 87 nM (most potent) |
| BuChE | 7.76 µM (most potent) | |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM |
Topoisomerase and DNA Gyrase Inhibition
While direct studies on this compound are not prevalent, research on structurally related compounds has shown inhibitory activity against topoisomerases and DNA gyrases. For instance, certain isoindolinone fused 1,4-dihydro-2H-pyrido[3,2-d] nih.govacs.orgoxazines have been identified as effective DNA gyrase inhibitors in in vitro E. coli supercoiling assays.
Additionally, a series of novel indenoisoquinoline derivatives, which share a core structural similarity with isoindolinones, have been synthesized and evaluated as topoisomerase I inhibitors. These compounds have demonstrated significant anticancer activities in various human cancer cell lines, which is attributed to their topoisomerase I inhibitory function. One particular compound from this series was found to have more potent topoisomerase I inhibition activity than the reference compound.
Perforin Lytic Activity Inhibition
Recent studies have identified synthetic small molecules, including isoindolinone derivatives, as inhibitors of perforin, a key protein in the cytotoxic T lymphocyte and natural killer cell-mediated immune response. In a high-throughput screening for perforin inhibitors, a number of compounds were identified with IC50 values below 20 µM. Further optimization led to the development of aza-isoindolinones, which were designed to improve physicochemical properties while retaining inhibitory activity. One notable isoindolinone derivative, designated as compound 19, demonstrated significantly improved water solubility, a crucial factor for potential therapeutic development.
Tryparedoxin Peroxidase Enzyme Inhibition
Methylene (B1212753) isoindolinone derivatives have demonstrated potent activity against Leishmania parasites, and this has been attributed to their ability to inhibit the tryparedoxin peroxidase enzyme. This enzyme is vital for the parasite's defense against oxidative stress. The high affinity of these compounds for the enzyme suggests that the isoindolinone scaffold is a promising starting point for the development of new antileishmanial agents. In silico molecular docking studies have been recommended to further elucidate the binding interactions of these active compounds with the tryparedoxin peroxidase enzyme.
Antimicrobial Activities (In Vitro)
The antimicrobial properties of isoindolinone derivatives have been explored against a range of pathogenic microorganisms. Several studies have reported the in vitro antibacterial and antifungal activities of newly synthesized isoindolinone compounds.
In one study, a series of isoindolinone derivatives were evaluated against various bacterial and fungal strains. The results indicated that these compounds exhibited a broad spectrum of antimicrobial activity. The presence of a cyclohexanol group in one of the derivatives was found to enhance its activity against both Gram-negative and Gram-positive bacteria, as well as fungi.
Another investigation into isoindolinone fused 1,4-dihydro-2H-pyrido[3,2-d] nih.govacs.orgoxazines showed that two derivatives had excellent inhibitory effects against both gram-positive and gram-negative bacteria. Similarly, isoindolinones with a carboxyl functional group have shown promising antibacterial activity against B. subtilis, S. aureus, Micrococcus roseus, and E. coli, with MIC values ranging from 0.328 to 3.6 mg/ml.
A series of novel isoindoline-1-one derivatives containing a piperidine moiety displayed good activity against phytopathogenic bacteria such as Pseudomonas syringae pv actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac). Some of these compounds also showed excellent antibacterial activities against Xanthomonas oryzae pv oryzae (Xoo).
Table 2: In Vitro Antimicrobial Activity of Isoindolinone Derivatives
| Compound Series | Target Microorganisms | Activity |
|---|---|---|
| Isoindolinone derivatives | Gram-negative and Gram-positive bacteria, Fungi | Broad spectrum activity |
| Isoindolinone fused 1,4-dihydro-2H-pyrido[3,2-d] nih.govacs.orgoxazines | Gram-positive and Gram-negative bacteria | Excellent inhibition |
| Isoindolinones with a carboxyl group | B. subtilis, S. aureus, M. roseus, E. coli | MIC: 0.328 - 3.6 mg/ml |
| Isoindoline-1-one with piperidine moiety | P. syringae, X. citri, X. oryzae | Good to excellent activity |
Antiviral Activity (e.g., Anti-Tobacco Mosaic Virus, Anti-Rotavirus)
Isoindolinone derivatives have been identified as potent antiviral agents, particularly against the Tobacco Mosaic Virus (TMV). Several studies have isolated novel isoindolin-1-one compounds from Nicotiana tabacum (tobacco) and demonstrated their significant anti-TMV activity. clockss.orgsemanticscholar.orgnih.gov
In one study, three new isoindolin-1-ones exhibited high anti-TMV activity at a concentration of 20 μM, with inhibition rates of 42.6%, 46.7%, and 38.5%, respectively. These rates were notably higher than that of the positive control, ningnanmycin. clockss.org Another investigation of isoindolin-1-ones from a gene-edited mutant of N. tabacum also revealed substantial anti-TMV activities. At a 20 μM concentration, compounds showed inhibition rates of 48.6%, 42.8%, and 71.5%, surpassing the positive control's inhibition rate of 33.2%. nih.gov Mechanistic studies suggest that the antiviral action of these compounds may involve inducing resistance in the host plant by potentiating defense-related enzyme activities and downregulating the expression of specific proteins like NtHsp70. semanticscholar.orgnih.gov Molecular docking studies have further indicated that the isoindolin-1-one substructure is crucial for this antiviral activity. nih.gov
Furthermore, certain isoindolinone alkaloids with rare oxocyclopenta[f]isoindole frameworks, also isolated from tobacco stems, have shown high anti-TMV activity. d-nb.info Some of these novel compounds were also tested for their activity against rotavirus, indicating a broader potential for antiviral applications. d-nb.info The versatility of the isoindole framework in antiviral drug design is highlighted by the development of derivatives active against various human viruses, with mechanisms often involving the inhibition of viral entry or replication. jmchemsci.comresearchgate.net
| Compound Type | Concentration (μM) | Inhibition Rate (%) | Positive Control (Ningnanmycin) Inhibition Rate (%) | Source |
|---|---|---|---|---|
| Isoindolin-1-one Derivative 1 | 20 | 42.6 | 31.6 | clockss.org |
| Isoindolin-1-one Derivative 2 | 20 | 46.7 | 31.6 | clockss.org |
| Isoindolin-1-one Derivative 3 | 20 | 38.5 | 31.6 | clockss.org |
| Nicindole C | 20 | 42.8 | 33.2 | nih.gov |
| Nicindole D | 20 | 71.5 | 33.2 | nih.gov |
| Nicoisoindole A | 20 | 43.8 | Not Specified | d-nb.info |
| Nicoisoindole C | 20 | 58.8 | Not Specified | d-nb.info |
| Nicoisoindole D | 20 | 67.8 | Not Specified | d-nb.info |
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
Isoindolinone derivatives have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net The core isoindolinone structure is considered a key pharmacophore contributing to these antimicrobial effects. nih.gov
Studies have shown that certain N-substituted isoindolin-1-one-3-phosphonates exhibit significant activity. For instance, one compound was highly effective against Micrococcus luteus and Listeria monocytogenes, with inhibition zones of 35 mm and 22 mm, respectively. researchgate.netafricaresearchconnects.com Another derivative also showed considerable activity against M. luteus with a 24 mm inhibition zone. africaresearchconnects.com
The antibacterial efficacy of isoindolinones can be enhanced by the presence of specific functional groups. For example, a cyclohexanol group on the isoindolinone structure was found to broaden the spectrum and potentiate the antimicrobial activity against both bacterial types, possibly by increasing cell membrane permeability. nih.gov
Furthermore, novel isoindoline-1-one derivatives containing piperidine moieties have been synthesized and shown to have good activity against phytopathogenic bacteria such as Pseudomonas syringae pv. actinidiae and Xanthomonas axonopodis pv. citri. nih.govacs.org Some of these compounds displayed excellent activity against Xanthomonas oryzae pv. oryzae, with one derivative (Y8) having an EC50 value of 21.3 μg/mL, which is superior to the commercial agent thiediazole copper (EC50 = 53.3 μg/mL). nih.govacs.org Mechanistic investigations using scanning electron microscopy revealed that this compound induced the collapse of the bacterial cell membrane. nih.govacs.org
| Bacterial Strain | Compound Type | Measurement | Result | Source |
|---|---|---|---|---|
| Micrococcus luteus | N-substituted isoindolin-1-one-3-phosphonate (4a) | Inhibition Zone | 35 mm | researchgate.netafricaresearchconnects.com |
| Listeria monocytogenes | N-substituted isoindolin-1-one-3-phosphonate (4a) | Inhibition Zone | 22 mm | researchgate.netafricaresearchconnects.com |
| Xanthomonas oryzae pv. oryzae (Xoo) | Isoindoline-1-one with piperidine moiety (Y8) | EC50 | 21.3 μg/mL | nih.govacs.org |
| Staphylococcus aureus | GV104326 (a tribactam) | MIC90 | ≤ 0.12 μg/ml | |
| Staphylococcus epidermidis | GV104326 (a tribactam) | MIC90 | ≤ 0.06 μg/ml |
Antiparasitic Activity (e.g., Antileishmanial, Antitoxoplasma)
The therapeutic potential of isoindolinone derivatives extends to antiparasitic applications, with demonstrated activity against parasites such as Leishmania major and Toxoplasma gondii. nih.gov
In a study investigating novel methylene isoindolinone compounds, several derivatives exhibited potent in vitro activity against L. major promastigotes and amastigotes, with IC50 values below 0.4 μM mL–1. nih.gov The aromatic groups of these methylene isoindolinones were found to be crucial for their strong antileishmanial effects. nih.gov It is hypothesized that these compounds may act by inhibiting the tryparedoxin peroxidase enzyme, which is vital for the parasite's life cycle. nih.gov
The same study also revealed significant antitoxoplasma activity for some of the synthesized compounds against T. gondii tachyzoites, with IC50 values less than 2.1 μM mL–1. nih.gov This suggests that the isoindolinone scaffold can be a promising starting point for the development of new drugs against toxoplasmosis. The potential of indole (B1671886) derivatives, including isoindolinones, to inhibit key parasitic enzymes like nucleoside triphosphate hydrolase (NTPase) in T. gondii has also been noted. nih.gov
| Parasite | Compound Type | Activity Measurement (IC50) | Source |
|---|---|---|---|
| Leishmania major (promastigotes and amastigotes) | Methylene isoindolinones (e.g., 2a, 5a, 5e) | < 0.4 μM mL–1 | nih.gov |
| Toxoplasma gondii (tachyzoites) | Methylene isoindolinones (e.g., 2c, 2e, 2h, 5d) | < 2.1 μM mL–1 | nih.gov |
Antifungal Activities
In addition to their antibacterial properties, isoindolinone derivatives have also been evaluated for their antifungal activity. nih.gov
A study assessing the antimicrobial profile of a series of isoindolinone derivatives found that one compound, which contained a cyclohexanol group, exhibited a broad spectrum of activity that included antifungal effects. nih.gov This enhanced activity was attributed to the cyclohexanol group potentially increasing the permeability of the fungal cell membrane. nih.gov
Furthermore, N-substituted isoindolin-1-one-3-phosphonates were screened against the fungus Candida albicans. researchgate.netafricaresearchconnects.com One particular derivative was identified as the most active against C. albicans, displaying a notable inhibition zone of 38 mm. researchgate.net Another study highlighted a different N-substituted isoindolin-1-one-3-phosphonate that showed the lowest Minimum Inhibitory Concentration (MIC) against Candida albicans, indicating its potential as an effective antifungal agent. africaresearchconnects.com
| Compound Type | Measurement | Result | Source |
|---|---|---|---|
| N-substituted isoindolin-1-one-3-phosphonate (4a) | Inhibition Zone | 38 mm | researchgate.net |
| N-substituted isoindolin-1-one-3-phosphonate (4d) | Minimum Inhibitory Concentration (MIC) | Lowest among tested compounds | africaresearchconnects.com |
In Vitro Metabolic Stability and Metabolite Identification
The metabolic fate of a compound is a critical determinant of its therapeutic efficacy and duration of action. In vitro studies using liver microsomes are commonly employed to assess the metabolic stability of new chemical entities and to identify their major metabolites.
Hepatic Microsomal Stability Studies
The stability of isoindolinone derivatives has been investigated in hepatic microsomes from various species, including humans, monkeys, dogs, rats, and mice. These studies are crucial for predicting the in vivo hepatic extraction ratio and first-pass metabolism of the compounds. nih.gov
For instance, the metabolic stability of tryptophanol-derived isoindolinones has been evaluated. nih.gov In one study, a synthetic adenosine derivative, YZG-331, showed varied stability across different species' liver microsomes. After a 120-minute incubation, the compound was reduced by 14% in human, 11% in monkey, 6% in dog, 46% in rat, and 11% in mouse liver microsomes. frontiersin.org This highlights the species-specific differences in the metabolism of such compounds.
Another study on a different compound, HAS, demonstrated greater stability in liver microsomes compared to the control drug, verapamil. After a 60-minute incubation with NADPH, the remaining percentages of HAS were 38.99% in human, 24.46% in monkey, 20.69% in dog, 45.77% in rat, and 32.82% in mouse liver microsomes. mdpi.com Such in vitro data are valuable for the early screening and selection of compounds with favorable pharmacokinetic profiles. nih.gov
Characterization of Metabolic Pathways (e.g., Hydroxylation, Demethylation)
Identifying the metabolic pathways of isoindolinone derivatives is essential for understanding their biotransformation and potential for drug-drug interactions. Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is a powerful tool for elucidating the structures of metabolites. nih.gov
For tryptophanol-derived isoindolinones, studies have identified that the main sites of cytochrome P450 (CYP)-mediated oxidative metabolism are the C2 and C3 positions of the indole ring. nih.gov Based on these findings, structural modifications, such as the introduction of a bromine atom at the indole C2, have been explored to enhance metabolic stability by minimizing the impact of Phase I oxidative metabolism. nih.gov
In the case of the synthetic adenosine derivative YZG-331, three phase I metabolites were identified, formed through hydroxylation (M1), hydrolysis (M2), and a combination of hydrolysis and hydroxylation (M3). frontiersin.org Further investigation revealed the involvement of specific CYP enzymes, with recombinant CYP2J2 showing the highest metabolic activity for the formation of M1 and M3, and CYP2C9 and CYP2C19 also contributing. frontiersin.org
Glucuronidation, a Phase II metabolic pathway, has also been assessed for some isoindolinone derivatives to evaluate their potential for excretion. nih.gov
Cellular Mechanism of Action Studies (Non-Human Cell Lines)
Research into the cellular mechanisms of isoindolinone derivatives, a class of heterocyclic compounds, has revealed a range of biological activities in non-human cell lines. While studies focusing specifically on this compound are limited, the broader family of isoindolinones serves as a basis for understanding potential mechanisms of action. These investigations are crucial for elucidating how these compounds interact with cellular components to exert their effects.
Modulation of Protein Synthesis Pathways
The integrity of protein synthesis is fundamental to cell survival and function. Disruption of this process can lead to cytotoxicity, a mechanism exploited in various therapeutic strategies. Some isoindoline-based natural products, such as rebeccamycin, are known to act as antitumor compounds by stabilizing the topoisomerase I DNA-cleavable complex, which in turn prevents DNA replication, a crucial precursor to protein synthesis. nih.gov Similarly, the cytotoxic activities of compounds like chlorizidine A and its derivatives against human cancer cell lines, such as the colon cancer cell line HCT-116, suggest potential interference with essential cellular processes, which could include the modulation of protein synthesis pathways. nih.gov While direct evidence linking this compound to protein synthesis modulation is not detailed in the available literature, the observed bioactivity of structurally related compounds indicates that this is a plausible area of investigation.
Receptor Binding Affinity and Ligand Efficiency Studies
The interaction between a molecule (ligand) and a cellular receptor is a cornerstone of pharmacology. The affinity of this binding is a measure of how tightly the ligand binds to the receptor. While specific receptor binding studies for this compound are not extensively documented, research on related heterocyclic structures provides insight into the potential for such interactions.
For example, studies on novel isoindolinone derivatives have evaluated their inhibitory potential against human carbonic anhydrase (hCA) isozymes I and II. nih.gov Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The inhibitory activity of these isoindolinone compounds was quantified by their inhibition constant (Ki), with lower values indicating higher binding affinity. nih.gov Certain derivatives exhibited potent inhibition with Ki values in the nanomolar range, suggesting a high affinity for the enzyme's active site. nih.gov
In a different context, compounds with a related 6-methoxy-3,4-dihydro-1H-isoquinoline structure have been identified as positive allosteric modulators (PAMs) of the glucagon-like-peptide-1 (GLP-1) receptor and the glucose-dependent insulinotropic polypeptide (GIP) receptor. nih.gov Allosteric modulators bind to a secondary site on the receptor, causing a conformational change that alters the binding or efficacy of the primary ligand. nih.gov This demonstrates that methoxy-substituted isoquinoline-type structures can engage in specific and high-affinity interactions with important cellular receptors.
| Compound Class | Target | Cell Line / System | Measurement | Finding | Source |
|---|---|---|---|---|---|
| Isoindolinone derivative (2c) | Human Carbonic Anhydrase I (hCA I) | Enzyme Assay | Ki value | 16.09 ± 4.14 nM | nih.gov |
| Isoindolinone derivative (2f) | Human Carbonic Anhydrase I (hCA I) | Enzyme Assay | Ki value | 11.48 ± 4.18 nM | nih.gov |
| Isoindolinone derivative (2c) | Human Carbonic Anhydrase II (hCA II) | Enzyme Assay | Ki value | 14.87 ± 3.25 nM | nih.gov |
| Isoindolinone derivative (2f) | Human Carbonic Anhydrase II (hCA II) | Enzyme Assay | Ki value | 9.32 ± 2.35 nM | nih.gov |
| 6-Methoxy-3,4-dihydro-1H-isoquinoline derivatives | GLP-1R and/or GIPR | Receptor Assay | Modulation | Act as Positive Allosteric Modulators (PAMs) | nih.gov |
Structure Activity Relationship Sar Analysis and Lead Optimization of Isoindolinone Scaffolds
Systematic Modification of the Isoindolinone Core for Enhanced Potency and Selectivity
The modification of the isoindolinone scaffold is a key strategy in medicinal chemistry to fine-tune the chemical and biological properties of the resulting compounds. ontosight.ai Attaching various functional groups to the bicyclic isoindoline (B1297411) ring system allows for the modulation of interactions with biological targets. ontosight.ai
The position and electronic nature of substituents on the aromatic ring of the isoindolinone core significantly influence the compound's biological activity. The methoxy (B1213986) group, in particular, is a common substituent in many biologically active molecules and can enhance target binding, as well as improve physicochemical and pharmacokinetic properties. chim.itresearchgate.net
Variations in the side chains attached to the isoindolinone core are a fundamental aspect of SAR studies, allowing for the exploration of the chemical space around the core scaffold to optimize biological activity. researchgate.net The nature of these side chains, which can range from simple alkyl groups to more complex aryl and benzylic moieties, dictates the steric and electronic properties of the molecule, thereby influencing its interaction with biological targets. acs.orgresearchgate.net
In the development of dual inhibitors of HDAC6 and HSP90, different linkers such as N-benzyl and long alkyl chains were employed on the isoindolinone scaffold, leading to compounds with potent inhibitory activity. nih.gov For example, a compound with a long alkyl chain linker showed potent inhibition of HDAC6 and HSP90α, along with significant cell growth inhibitory effects. nih.gov Another study on 3-methyleneisoindolinones showed that benzylic derivatives had varied effects; the introduction of a bromo benzylamine (B48309) led to no inhibitory activity, while a bromo phenylethylamine showed weak cytotoxic potential. acs.org
The introduction of amino acid moieties as side chains has also been explored to enhance biomolecular recognition. researchgate.net Studies on isoindoline derivatives of α-amino acids have shown that the nature of the side chain (polar vs. non-polar) influences their inhibitory activity against enzymes like cyclooxygenase (COX). researchgate.net
Table 1: Impact of Side Chain Variation on Cytotoxicity of 3-Methyleneisoindolinone Derivatives
| Compound | R1 Substituent | Side Chain (R2) | Cytotoxicity (%) | IC50 (µM) |
|---|---|---|---|---|
| 3a | Iodo | Aryl | 60.3 | - |
| 3b | Methoxy | Aryl | 72.1 | 31.24 |
| 3d | Iodo | Bromo phenylethylamine | 41.8 | - |
Data sourced from a study on head and neck squamous cell carcinoma cells. acs.org
Stereochemistry plays a critical role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological profiles. libretexts.org The three-dimensional arrangement of atoms in a molecule determines how it interacts with chiral biological targets like proteins and enzymes. youtube.com Therefore, understanding the stereochemical aspects of the isoindolinone scaffold and its derivatives is essential for designing potent and selective therapeutic agents. nih.gov
The creation and evaluation of stereoisomer libraries of natural products is a powerful approach to investigate the relationship between stereostructure and bioactivity. nih.gov For complex molecules with multiple chiral centers, each stereoisomer can have a unique biological activity profile. nih.gov In molecular modeling studies of monoamine oxidase inhibitors, the positioning of the indole (B1671886) ring within an aromatic cavity of the enzyme was crucial for activity, and specific stereochemical arrangements allowed for key interactions like hydrogen bonding. nih.gov While specific stereochemical studies on 6-Methoxy-2-methylisoindolin-1-one are not widely reported, the general principles of stereochemistry in drug design suggest that if chiral centers are introduced into the molecule, the different stereoisomers would likely display distinct biological activities. libretexts.orgchemaxon.com
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for lead optimization and the discovery of novel chemical entities. researchgate.netdigitellinc.com Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity, which can lead to improved properties or new intellectual property. researchgate.net Bioisosterism refers to the exchange of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comresearchgate.net
The application of bioisosteres can address a range of issues in drug development, including metabolism and toxicity. nih.gov For example, replacing an amide moiety, which can be susceptible to hydrolysis, with a more stable bioisostere like a triazole has been successfully used in drug design. nih.gov The thoughtful use of a bioisostere can modulate steric size, electronic properties, lipophilicity, and pKa to optimize biological response. nih.gov In the context of isoindolinone derivatives, one could envision replacing the methoxy group with other bioisosteres to fine-tune activity or replacing the entire isoindolinone core with a different heterocyclic system through scaffold hopping to explore new chemical space. researchgate.netcambridgemedchemconsulting.com For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one has been proposed as a novel scaffold for EGFR inhibitors based on a scaffold hopping approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. d-nb.infowisdomlib.org QSAR models are valuable tools in drug discovery for predicting the activity of new compounds, thereby guiding the design and optimization of lead candidates. nih.govjapsonline.com
Several QSAR studies have been conducted on isoindolinone-based compounds. For example, 2D-QSAR studies on 98 isoindolinone-based p53-MDM2 interaction inhibitors were performed using both linear and non-linear statistical methods. nih.gov These models, such as those developed using forward stepwise-multiple linear regression (FS-MLR) and support vector machine regression (SVMR), showed good predictive ability. nih.gov The reliability of these QSAR models was further validated through virtual screening. nih.gov Such models can identify key molecular descriptors that influence the biological activity, providing insights for the rational design of more potent inhibitors. japsonline.com For a series of indeno[1,2-b]indole (B1252910) derivatives, a QSAR model was developed and used to predict the activity of related compounds, demonstrating the utility of this approach in identifying new inhibitors. nih.gov
Design Principles for Optimal Isoindolinone-Based Chemotypes
Based on SAR, scaffold hopping, and QSAR studies, several design principles can be formulated for the development of optimal isoindolinone-based chemotypes. The isoindolinone scaffold serves as a robust backbone that can be strategically modified to achieve high affinity and selectivity for specific biological targets. ontosight.ai
Key design principles include:
Strategic Substitution on the Aromatic Ring: The position and electronic nature of substituents on the benzene (B151609) ring are critical. As seen with the methoxy group, electron-donating or withdrawing groups can be placed at specific positions to enhance interactions with the target protein. researchgate.netacs.org
Optimization of the N-substituent and C3-substituent: The groups attached to the nitrogen atom and the C3 position of the isoindolinone core significantly impact activity. Side chains can be varied to include alkyl, aryl, or other functional groups to probe the steric and electronic requirements of the binding pocket. researchgate.netnih.gov
Control of Stereochemistry: For chiral isoindolinone derivatives, the synthesis of stereochemically pure isomers is crucial, as different enantiomers or diastereomers can have vastly different biological activities. nih.govnih.gov
Application of Bioisosterism and Scaffold Hopping: To overcome issues with metabolism, toxicity, or to explore new chemical space, bioisosteric replacement of labile functional groups or scaffold hopping to novel core structures are powerful strategies. researchgate.netnih.govnih.gov
Use of Computational Modeling: QSAR and molecular docking studies can provide valuable insights into the key structural features required for activity and can guide the rational design of new derivatives with improved potency and selectivity. nih.govnih.gov
By integrating these principles, medicinal chemists can effectively navigate the chemical space around the isoindolinone scaffold to develop optimized compounds for various therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxy-2-methylisoindolin-1-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions using isoindolinone precursors. For example, methoxy and methyl groups can be introduced through alkylation or methoxylation steps under inert atmospheres (e.g., nitrogen). Optimization may involve adjusting reaction temperatures (e.g., reflux vs. ambient), solvent polarity (e.g., using DMF or THF), and catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity and yield . Purification via recrystallization or column chromatography is critical for isolating high-purity products.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the methoxy group (~δ 3.3–3.8 ppm for protons; ~δ 50–60 ppm for carbons) and methyl group (~δ 1.2–1.5 ppm for protons; ~δ 20–25 ppm for carbons). The isoindolinone core will show aromatic protons (δ 6.5–8.0 ppm) and a carbonyl carbon (δ ~165–175 ppm).
- IR : Confirm the presence of the carbonyl stretch (~1680–1720 cm⁻¹) and methoxy C-O stretch (~1200–1250 cm⁻¹). Discrepancies in peak positions may indicate impurities or tautomeric forms .
Q. What are the best practices for characterizing the purity and stability of this compound in long-term storage?
- Methodological Answer : Use HPLC with UV detection (λ ~254 nm) to monitor purity over time. Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Periodic TLC or mass spectrometry (ESI-MS) can detect degradation products. Stability studies should include accelerated aging tests under varying humidity and temperature conditions .
Advanced Research Questions
Q. What advanced crystallographic methods, such as those implemented in SHELX, are suitable for determining the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS is ideal for resolving the compound’s 3D structure. Key steps include:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
- Absorption Correction : Apply empirical spherical harmonic models (e.g., Blessing’s method) to correct for anisotropic effects .
- Refinement : Refine atomic positions and thermal parameters iteratively, with R-factors < 5% indicating high accuracy. The methoxy and methyl groups may require constrained refinement due to potential disorder .
Q. How do computational modeling studies contribute to understanding the biological activity and target interactions of isoindolinone derivatives like this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) or receptors. The methoxy group’s electron-donating effects may enhance π-π stacking with aromatic residues.
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein interactions. Analyze RMSD and hydrogen-bonding networks to identify critical binding motifs .
Q. What strategies should researchers employ to resolve contradictions between experimental data (e.g., spectroscopic results) and computational predictions for this compound?
- Methodological Answer :
- Validation : Cross-check NMR/IR data with Density Functional Theory (DFT)-calculated spectra (e.g., using Gaussian 16). Discrepancies in carbonyl shifts may arise from solvent effects or tautomerism.
- Crystallographic Validation : Compare computed electrostatic potential maps with SCXRD-derived electron density maps to validate charge distribution .
Q. How does the presence of the methoxy and methyl groups influence the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer :
- Reactivity : The electron-donating methoxy group increases electron density on the isoindolinone ring, enhancing susceptibility to electrophilic substitution. Methyl groups may sterically hinder reactions at adjacent positions.
- Stability : Methoxy groups can undergo demethylation under acidic conditions, while methyl groups are generally stable. Conduct accelerated degradation studies in HCl/NaOH solutions to map pH-dependent stability .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
